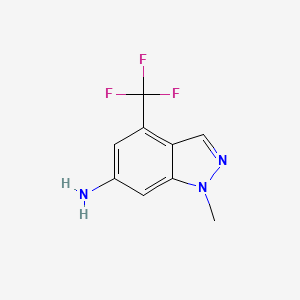
1-methyl-4-(trifluoromethyl)-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a trifluoromethyl group and an amine group in this compound makes it particularly interesting for various applications in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-indazol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)aniline and 1-methyl-1H-indazole.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production: Industrial production methods may involve the use of catalysts to increase yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are often employed in large-scale synthesis.
Analyse Chemischer Reaktionen
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazoles.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine has several scientific research applications:
Chemistry: In organic chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects. The compound’s ability to interact with biological targets makes it a potential candidate for the treatment of various diseases.
Industry: In the industrial sector, it is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in various biological pathways. For example, it may inhibit kinases or other signaling molecules.
Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(trifluoromethyl)-1H-indazol-6-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-4-(trifluoromethyl)-1H-indazole and 1-methyl-4-(trifluoromethyl)-1H-pyrazole share structural similarities.
Uniqueness: The presence of both the trifluoromethyl group and the amine group in this compound makes it unique
Eigenschaften
Molekularformel |
C9H8F3N3 |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
1-methyl-4-(trifluoromethyl)indazol-6-amine |
InChI |
InChI=1S/C9H8F3N3/c1-15-8-3-5(13)2-7(9(10,11)12)6(8)4-14-15/h2-4H,13H2,1H3 |
InChI-Schlüssel |
OPTDKUJSJSZJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=CC(=C2C=N1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



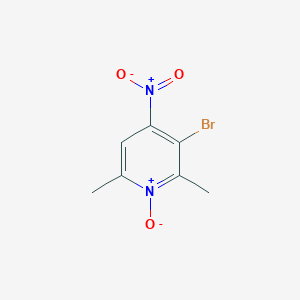


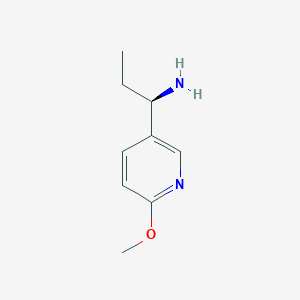
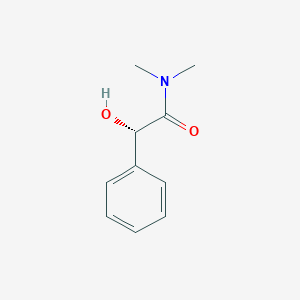


![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
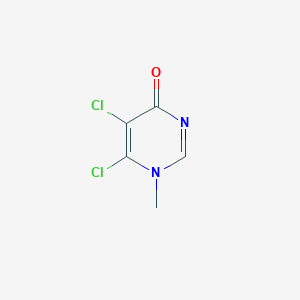

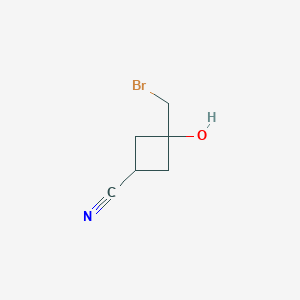
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)
